molecular formula C15H13N5O2 B15215170 2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile CAS No. 924901-33-7

2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B15215170
CAS No.: 924901-33-7
M. Wt: 295.30 g/mol
InChI Key: DAVBOWSMBAGWFP-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, furan, morpholine, and dicarbonitrile groups. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method involves the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The amino and furan groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and furan groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan and morpholine groups in the same molecule is relatively rare and contributes to its versatility in various applications.

Properties

CAS No.

924901-33-7

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H13N5O2/c16-8-10-13(12-2-1-5-22-12)11(9-17)15(19-14(10)18)20-3-6-21-7-4-20/h1-2,5H,3-4,6-7H2,(H2,18,19)

InChI Key

DAVBOWSMBAGWFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=CO3)C#N

Origin of Product

United States

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